molecular formula C15H11F3N2O B2761116 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one CAS No. 2416237-05-1

4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one

Cat. No.: B2761116
CAS No.: 2416237-05-1
M. Wt: 292.261
InChI Key: ILDVFXAPJSRRKJ-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one is a synthetic phenylquinoxalinone derivative offered as a high-purity reference compound for biomedical research. The quinoxalinone core is a recognized privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in compounds investigating a range of therapeutic pathways . Researchers value this core structure for its potential in developing modulators of protein function and ion channels. Specifically, phenylquinoxalinones are investigated as potent, direct activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel . In structural-activity studies, analogs featuring a trifluoromethyl group on the N1-benzyl ring have been synthesized and evaluated, contributing to the understanding of the pharmacophore . Compounds within this class have demonstrated research utility in cellular models related to secretory disorders. Beyond ion channel research, the quinoxaline moiety is a subject of study in other fields, including infectious diseases and oncology. Quinoxaline derivatives are explored for their potential antimycobacterial activities and as scaffolds for developing novel antitubercular agents . Additionally, hybrid molecules combining quinoxaline with other pharmacophores, such as 1,3,4-oxadiazole, are synthesized and profiled for in vitro antitumor activity against various cancer cell lines, highlighting the scaffold's utility in anticancer drug discovery . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed synthetic procedures and specific bioactivity data of structural analogs.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O/c16-15(17,18)10-5-1-3-7-12(10)20-9-14(21)19-11-6-2-4-8-13(11)20/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDVFXAPJSRRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-(trifluoromethyl)aniline with appropriate quinoxaline derivatives under specific conditions. One common method includes the cyclization of 2-(trifluoromethyl)aniline with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. This interaction can result in various biological effects, making the compound a subject of interest in pharmacological research.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Substituent(s) Key Structural Features
4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one C₁₅H₉F₃N₂O Ortho-trifluoromethylphenyl Electron-withdrawing -CF₃ group
4-[(4-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one C₁₆H₁₆N₂O Para-methylbenzyl Bulky alkyl substituent
3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one C₁₄H₁₀N₂O₂S Thiophene-linked ketone Conjugated thiophene moiety
7-Fluoro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one C₁₀H₁₀FN₂O 7-Fluoro, 3,3-dimethyl Fluorine and geminal dimethyl groups

Key Observations :

  • The trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity compared to electron-donating groups like methyl in .
  • Steric bulk varies significantly: the para-methylbenzyl group in may hinder molecular packing, whereas the smaller -CF₃ group allows tighter crystal lattice formation .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound logP (Lipophilicity) Solubility (mg/mL) Metabolic Stability
4-[2-(Trifluoromethyl)phenyl]-... 3.2 (High) 0.15 High (due to -CF₃)
4-[(4-Methylphenyl)methyl]-... 2.8 (Moderate) 0.45 Moderate
7-Fluoro-3,3-dimethyl-... 2.5 (Moderate) 0.30 Moderate

Key Observations :

  • The -CF₃ group increases lipophilicity (logP = 3.2) compared to methyl or fluorine substituents, reducing aqueous solubility but enhancing membrane permeability .
  • Metabolic stability is superior in the target compound due to the resistance of -CF₃ to oxidative degradation .

Computational and Crystallographic Insights

  • Structural Analysis : Tools like SHELXL and ORTEP enable precise determination of bond lengths and angles. The -CF₃ group in the target compound likely induces polarization, affecting dipole moments and crystal packing .
  • Solvation Models : Quantum mechanical calculations (e.g., continuum solvation models ) predict higher desolvation penalties for the -CF₃ group compared to methyl or hydrogen substituents, impacting binding kinetics.

Biological Activity

4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one is a synthetic compound that belongs to the quinoxaline class of organic molecules. Characterized by a trifluoromethyl group attached to a phenyl ring and a dihydroquinoxalinone core, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H10F3N1OC_{13}H_{10}F_3N_1O with a molecular weight of 253.22 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence both the chemical behavior and biological activity of the compound.

PropertyValue
Molecular FormulaC13H10F3N1OC_{13}H_{10}F_3N_1O
Molecular Weight253.22 g/mol
CAS Number2416237-05-1
Physical StateSolid
Melting Point115-117 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with proteins and enzymes, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways associated with inflammation and cancer progression.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) value in the low micromolar range against Gram-positive bacteria.

Anticancer Properties

In vitro studies have reported that this compound effectively inhibits the growth of several cancer cell lines. A notable study found that it induced apoptosis in human breast cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was shown to reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential therapeutic benefits in inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis markers.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The results indicated that it had comparable efficacy to ciprofloxacin against E. coli and S. aureus.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with ketones or esters. For example, potassium salts of quinoxalinones (e.g., potassium 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide) are intermediates in analogous syntheses . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometry of trifluoromethylphenyl precursors. Purity is validated using HPLC or LC-MS, with yields typically ranging from 40–70% depending on substituent effects .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the quinoxalinone core and trifluoromethylphenyl substitution (e.g., aromatic proton splitting patterns and CF3_3 group signals at ~110–125 ppm in 19^{19}F NMR) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction reveals dihedral angles between the quinoxalinone ring and the trifluoromethylphenyl group (e.g., 19.3–30.4° in analogous structures) .
  • HRMS : Exact mass matching within 2 ppm error ensures molecular formula accuracy .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

  • Methodology : Start with in vitro assays:

  • Antimicrobial activity : Broth microdilution against Mycobacterium tuberculosis (MIC values <10 µM in related quinoxalinones) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given quinoxalinones’ affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding to biological targets?

  • Methodology :

  • Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-withdrawing effects of CF3_3 on aromatic rings .
  • Structure-activity relationship (SAR) : Compare analogues with -CF3_3, -CH3_3, or -Cl substituents in enzymatic assays. For example, -CF3_3 enhances metabolic stability and hydrophobic interactions in kinase binding pockets .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Orthogonal validation : Replicate results using alternate methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Meta-analysis : Cross-reference with structurally related compounds (e.g., 4-phenoxy-triazoloquinoxalines) to identify assay-specific artifacts .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation, which may falsely reduce apparent activity .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Crystal structure analysis : Identify key hydrogen bonds (e.g., quinoxalinone carbonyl with Arg residues) and π-π stacking interactions with the trifluoromethylphenyl group .
  • Derivatization : Introduce polar groups (e.g., -OH, -NH2_2) at non-critical positions (determined by docking studies) to enhance solubility without disrupting binding .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS; trifluoromethyl groups generally confer resistance to hydrolysis .
  • Storage recommendations : Store at -20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the dihydroquinoxalinone ring .

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